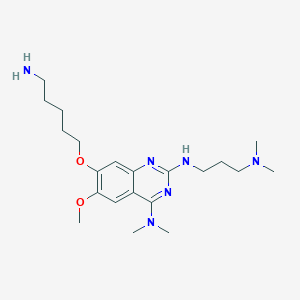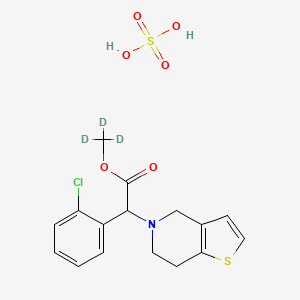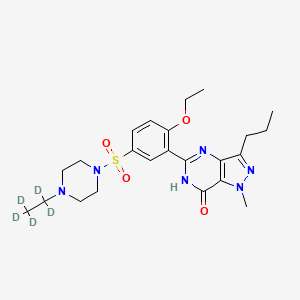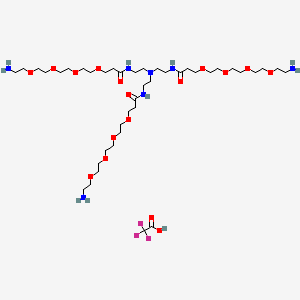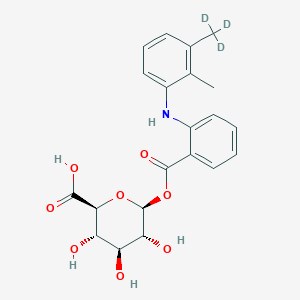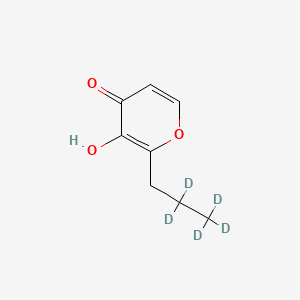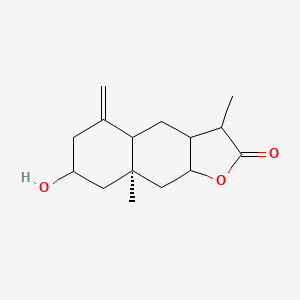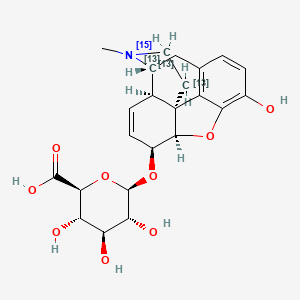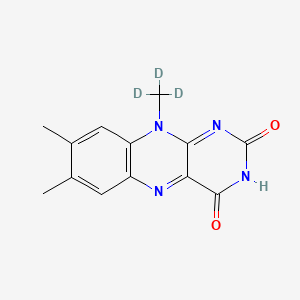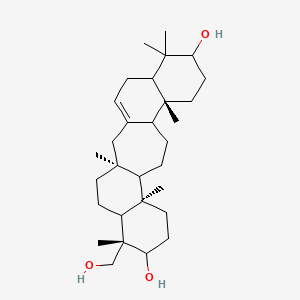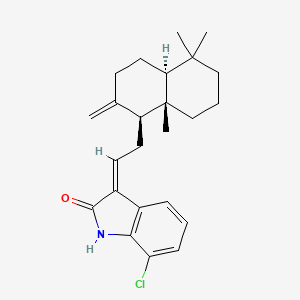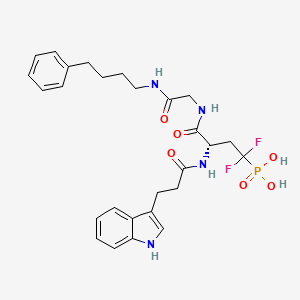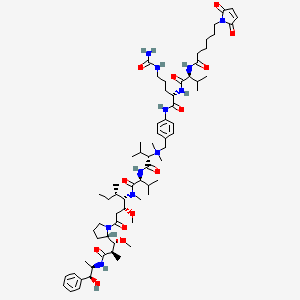
MC-Val-Cit-PAB-Auristatin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Cit-PAB-Auristatin E is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Auristatin E, a potent cytotoxic tubulin modifier, linked via the MC-Val-Cit-PAB linker. This compound exhibits significant antitumor activity and is used in targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-Auristatin E involves the conjugation of Auristatin E with the MC-Val-Cit-PAB linker. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation typically involves peptide synthesis techniques, where the linker and the drug are sequentially assembled under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Val-Cit-PAB-Auristatin E undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes of tumor cells, releasing Auristatin E.
Common Reagents and Conditions
Cathepsin B: An enzyme that cleaves the Val-Cit-PAB linker.
Acidic Conditions: Used to simulate the tumor microenvironment for hydrolysis reactions.
Major Products Formed
The major product formed from the cleavage of this compound is Auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Wissenschaftliche Forschungsanwendungen
MC-Val-Cit-PAB-Auristatin E is primarily used in the development of ADCs for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying linker chemistry and drug conjugation techniques.
Biology: Investigated for its role in targeted drug delivery and its interactions with cellular components.
Industry: Utilized in the production of ADCs, which are a growing class of biopharmaceuticals.
Wirkmechanismus
MC-Val-Cit-PAB-Auristatin E exerts its effects through the following mechanism:
Targeting: The ADC targets tumor cells via antigen recognition.
Internalization: The ADC is internalized by the tumor cell.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes, releasing Auristatin E.
Cytotoxicity: Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
MC-Val-Cit-PAB-Auristatin E is compared with other similar compounds, such as:
Monomethyl Auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule inhibitors used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
This compound is unique due to its specific linker chemistry, which allows for targeted release of the cytotoxic agent within the tumor microenvironment .
Eigenschaften
Molekularformel |
C68H108N11O13+ |
|---|---|
Molekulargewicht |
1287.6 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI-Schlüssel |
ULBSEZSVDXRNQN-UIMDRQLBSA-O |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


